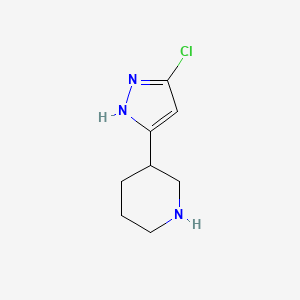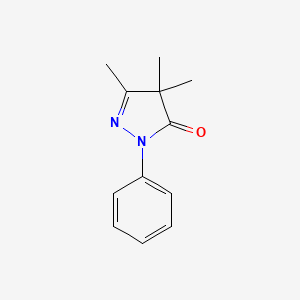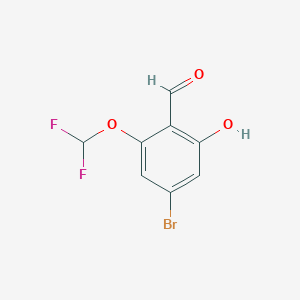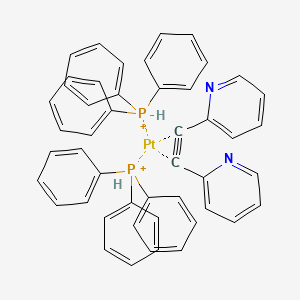
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is a platinum-based compound with the molecular formula C48H40N2P2Pt and a molecular weight of 901.87 . This compound is known for its unique chemical structure, which includes a platinum center coordinated to pyridine and triphenylphosphanium ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium typically involves the coordination of platinum with 2-(2-pyridin-2-ylethynyl)pyridine and triphenylphosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up of these reactions would require careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based compounds in cancer treatment.
Industry: It may be used in the development of new materials with unique properties, such as luminescent materials for electronic devices
Mecanismo De Acción
The mechanism of action of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes such as DNA replication and protein function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by causing DNA damage .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a different ligand structure.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand environment.
Uniqueness
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51455-89-1 |
|---|---|
Fórmula molecular |
C48H40N2P2Pt+2 |
Peso molecular |
901.9 g/mol |
Nombre IUPAC |
platinum;2-(2-pyridin-2-ylethynyl)pyridine;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C12H8N2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12;/h2*1-15H;1-6,9-10H;/p+2 |
Clave InChI |
LSAHKHYZYYNSIN-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C#CC2=CC=CC=N2.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


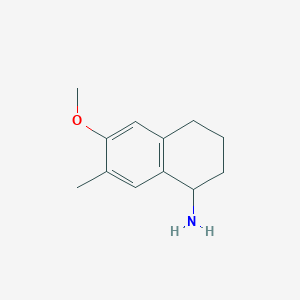
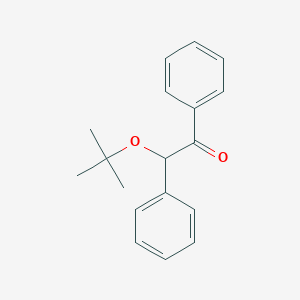
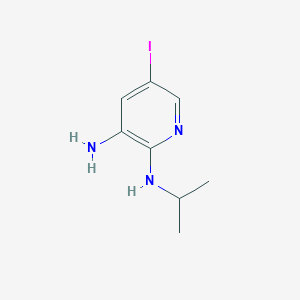
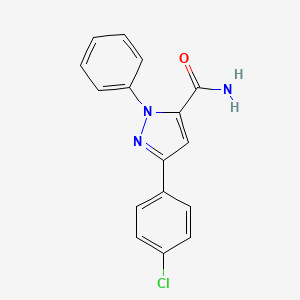



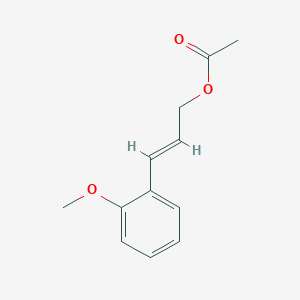
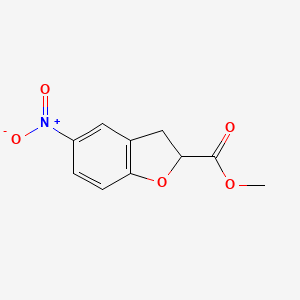
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
